7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
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Overview
Description
7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a triazolopyrimidine core, which is known for its diverse biological activities.
Mechanism of Action
Target of Action
Compounds that belong to the [1,2,4]triazolo[1,5-a]pyrimidine class have been reported to have diverse biological activities . They have been found to bind with high affinity to multiple receptors , which suggests that “7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine” might also interact with various targets in the body.
Mode of Action
Similar compounds have been found to exert their effects through various mechanisms, such as inhibition of certain enzymes .
Result of Action
Similar compounds have been reported to have antitumor, antiviral, and other activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where a palladium catalyst is used to couple the triazolopyrimidine core with a 4-fluorophenyl ethylene derivative.
Final Amination:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the Heck reaction using industrial-grade palladium catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the triazolopyrimidine core or the ethenyl group, potentially leading to the formation of saturated derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the amine or fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogenating agents for electrophilic substitution are commonly employed.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated triazolopyrimidine derivatives.
Substitution: Various substituted triazolopyrimidine derivatives depending on the reagents used.
Scientific Research Applications
7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 7-[(E)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
- 7-[(E)-2-(4-bromophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Uniqueness
The presence of the 4-fluorophenyl group in 7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine imparts unique electronic properties that can influence its reactivity and biological activity. Compared to its chloro- and bromo- counterparts, the fluorine atom can enhance the compound’s stability and potentially increase its binding affinity to molecular targets.
Properties
IUPAC Name |
7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5/c14-10-4-1-9(2-5-10)3-6-11-7-8-16-13-17-12(15)18-19(11)13/h1-8H,(H2,15,18)/b6-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPIAPFMNCRPTPU-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=NC3=NC(=NN23)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=NC3=NC(=NN23)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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